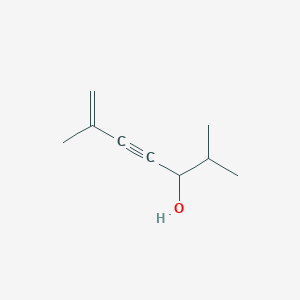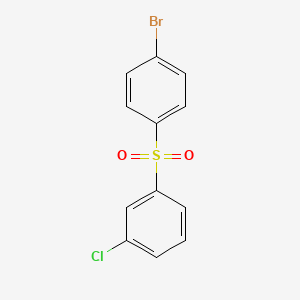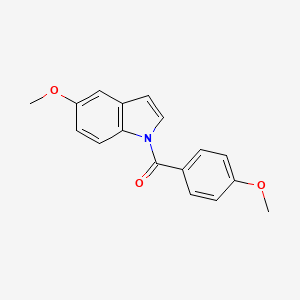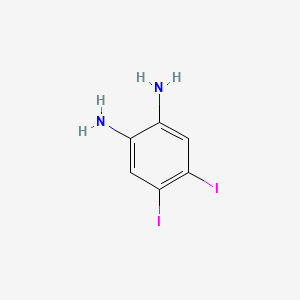
4,5-Diiodobenzene-1,2-diamine
概要
説明
4,5-Diiodobenzene-1,2-diamine, commonly referred to as 4,5-DIBA, is an organic compound with a wide range of applications in the scientific research field. It is a colorless solid with a molecular formula of C6H4I2N2. 4,5-DIBA is a versatile compound that has been used for a variety of purposes, including synthesis, chemical reactions, and biomedical research.
科学的研究の応用
Protein Kinase CK2 Inhibition
4,5-Diiodobenzene-1,2-diamine has been used in the synthesis of halogenated heterocyclic ligands that have shown promising results in inhibiting Protein Kinase CK2 . This kinase is involved in numerous cellular functions, including cell viability, apoptosis, cell proliferation and survival, angiogenesis, or ER-stress response .
Cancer Research
The inhibitory activity of compounds derived from 4,5-Diiodobenzene-1,2-diamine against Protein Kinase CK2 has implications in cancer research . Protein Kinase CK2 has been found perturbed in many pathological states, including cancers .
Development of New CK2 Inhibitors
The iodinated compounds derived from 4,5-Diiodobenzene-1,2-diamine are seen as an attractive alternative to brominated ones . One of them retains the cytotoxicity against selected cancer cell lines of the reference TBBt with a smaller side effect on mitochondrial activity . Both iodinated compounds are candidate leaders in the further development of CK2 inhibitors .
Mitochondrial Activity
The iodinated compounds derived from 4,5-Diiodobenzene-1,2-diamine minutely affect mitochondrial activity . This makes them an attractive alternative to other compounds used in scientific research .
Synthesis of Novel Halogenated Heterocycles
4,5-Diiodobenzene-1,2-diamine serves as a precursor in the synthesis of novel halogenated heterocycles . These heterocycles have shown potential in various fields of scientific research .
Ligand Binding Studies
The halogenated heterocyclic ligands derived from 4,5-Diiodobenzene-1,2-diamine have been used in ligand binding studies . These studies are crucial in understanding the interactions between ligands and their target molecules .
作用機序
Target of Action
Similar compounds have been known to interact with protein kinases such as ck2 . Protein kinase CK2 is a serine/threonine kinase that plays a crucial role in cell viability, apoptosis, proliferation, survival, angiogenesis, DNA-damage repair, and the regulation of carbohydrate metabolism .
Mode of Action
It is often used as an intermediate in organic synthesis . It can participate in coupling reactions, aromatic nucleophilic substitution reactions, and other related chemical reactions .
Biochemical Pathways
If it interacts with protein kinase ck2 like its analogs, it could potentially influence numerous protein substrates often related to gene expression or protein synthesis .
Pharmacokinetics
It is insoluble in water at room temperature but can dissolve in organic solvents . Its melting point is 135-136 °C , and its predicted boiling point is 397.2±42.0 °C . These properties may affect its bioavailability and pharmacokinetics.
Result of Action
Given its potential interaction with protein kinase ck2, it might influence the phosphorylation of numerous protein substrates, affecting various cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4,5-Diiodobenzene-1,2-diamine. For instance, its solubility in different solvents suggests that the presence of certain solvents in the environment could affect its availability and action . Furthermore, its stability under different temperatures could also influence its efficacy and stability .
特性
IUPAC Name |
4,5-diiodobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6I2N2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBFUNSINNCILZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)I)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469429 | |
| Record name | 4,5-DIIODO-BENZENE-1,2-DIAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Diiodobenzene-1,2-diamine | |
CAS RN |
76179-43-6 | |
| Record name | 4,5-DIIODO-BENZENE-1,2-DIAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 76179-43-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


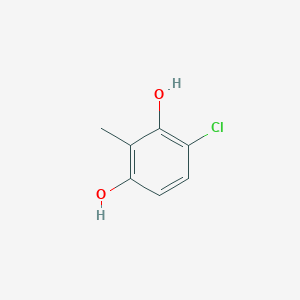
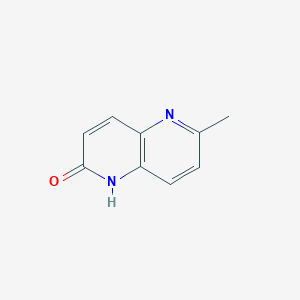
![4-(1-Pyrrolidinyl)-2-[(2S)-2-pyrrolidinylmethyl]pyridine](/img/structure/B1626192.png)
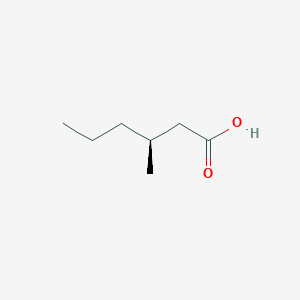
![2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1626194.png)

